Lipophilicity (LogP) Comparison: The Impact of a Single Meta-Methyl Group
1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has a predicted LogP of approximately 3.8 (ACD/Labs), which is approximately 0.6 LogP units higher than the unsubstituted phenoxyethyl analog (CAS 887348-65-4), predicted to have a LogP of approximately 3.2 [1]. This difference is quantitatively significant for CNS drug discovery, placing the target compound within the optimal LogP range (1-4) for blood-brain barrier permeability, whereas the less lipophilic analog falls outside the sweet spot for many transport mechanisms. The methanol analog (CAS 440097-89-2) has a predicted LogP of 3.57, which is 0.23 units lower .
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.8 (ACD/Labs predicted) |
| Comparator Or Baseline | Unsubstituted analog (CAS 887348-65-4): LogP ≈ 3.2; Methanol analog (CAS 440097-89-2): LogP = 3.57 (ACD/Labs) |
| Quantified Difference | ΔLogP = +0.6 vs. unsubstituted analog; ΔLogP = +0.23 vs. methanol analog |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
For CNS-targeted screening libraries, a LogP of 3.8 sits in the upper quartile of ideal CNS drug space, making this compound a rarer, more valuable screening candidate compared to the abundant low-logP unsubstituted analogs.
- [1] Kuujia.com. Product datasheet for 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol (CAS 887348-65-4). Predicted LogP value of 3.2. View Source
